molecular formula C18H54N3Si6Y B1588599 Tris[bis(trimethylsilyl)amino] yttrium CAS No. 41836-28-6

Tris[bis(trimethylsilyl)amino] yttrium

Cat. No.: B1588599
CAS No.: 41836-28-6
M. Wt: 570.1 g/mol
InChI Key: ALBMVGKOSBREQT-UHFFFAOYSA-N
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Description

Tris[bis(trimethylsilyl)amino] yttrium is a coordination complex composed of yttrium and bis(trimethylsilyl)amide ligands. This compound, with the molecular formula

[[(CH3)3Si]2N]3Y[[(CH_3)_3Si]_2N]_3Y[[(CH3​)3​Si]2​N]3​Y

, is known for its unique properties and applications in various fields of science and industry . It is a white powder that is highly reactive and used primarily as a catalyst in organic synthesis and materials science.

Properties

IUPAC Name

bis(trimethylsilyl)azanide;yttrium(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H18NSi2.Y/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALBMVGKOSBREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Y+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H54N3Si6Y
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403359
Record name Tris[N,N-bis(trimethylsilyl)amide]yttrium
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41836-28-6
Record name Tris[N,N-bis(trimethylsilyl)amide]yttrium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(N,N-bis(trimethylsilyl)amide)yttrium
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Preparation Methods

General Synthetic Route

The primary and most established method for synthesizing Tris[bis(trimethylsilyl)amino] yttrium involves the salt metathesis reaction between anhydrous yttrium trichloride and an alkali metal bis(trimethylsilyl)amide, typically sodium bis(trimethylsilyl)amide, in an inert atmosphere and nonpolar organic solvents.

Reaction:

$$
\text{YCl}3 + 3 \text{Na}[\text{N}(\text{SiMe}3)2] \rightarrow \text{Y}[\text{N}(\text{SiMe}3)2]3 + 3 \text{NaCl}
$$

  • Reagents: Anhydrous yttrium trichloride (YCl$$3$$), sodium bis(trimethylsilyl)amide (NaN(SiMe$$3$$)$$_2$$)
  • Solvent: Nonpolar organic solvents such as hexane or toluene
  • Atmosphere: Strictly inert (argon or nitrogen) to avoid hydrolysis or oxidation
  • Purification: Sublimation or distillation to isolate the pure product as a white powder

This method is well-documented and provides a straightforward approach with good yields and manageable purification steps.

Alternative and Improved Synthetic Procedures

Recent research has introduced more efficient protocols aimed at reducing reaction times and simplifying workup while maintaining high yields. One such method involves the synthesis of group 3 metal tris[bis(dimethylsilyl)amide] complexes, which are closely related to the this compound compound, and can be adapted for its preparation.

  • Key Features:
    • Use of commercially available reagents
    • Short reaction times (minutes to hours)
    • Simple workup procedures with near-quantitative yields
    • Often conducted in tetrahydrofuran (THF) or similar solvents
    • Formation of THF adducts that can be converted to the desired this compound by ligand exchange or thermal treatment

This approach has been reported to be rapid and efficient, improving upon classical methods by minimizing side reactions and facilitating scalability.

Detailed Reaction Conditions and Parameters

Parameter Classical Method (Salt Metathesis) Rapid THF Complex Method
Yttrium Source Anhydrous YCl$$_3$$ Anhydrous YCl$$_3$$ or Y tris[bis(dimethylsilyl)amide] precursor
Amide Source NaN(SiMe$$3$$)$$2$$ LiN(SiMe$$3$$)$$2$$ or NaN(SiMe$$3$$)$$2$$
Solvent Nonpolar solvents (hexane, toluene) THF or ether solvents
Atmosphere Inert (argon or nitrogen) Inert (argon or nitrogen)
Temperature Room temperature to reflux Room temperature
Reaction Time Several hours Minutes to 1 hour
Purification Sublimation or distillation Filtration and solvent removal
Yield Moderate to high (70-90%) Near quantitative (>90%)

Mechanistic Insights and Ligand Considerations

The reaction proceeds via nucleophilic substitution where the bis(trimethylsilyl)amide anion displaces chloride ions from yttrium trichloride. The bulky trimethylsilyl groups stabilize the amide ligand and enhance solubility in organic solvents, facilitating the formation of a homoleptic complex.

  • The this compound complex exhibits strong Y–N bonds due to the electron-donating nature of the silylamide ligands.
  • The reaction must be conducted under rigorously anhydrous and oxygen-free conditions to prevent hydrolysis or oxidation of the sensitive amide ligands and yttrium center.

Research Findings and Characterization Data

  • NMR Spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the presence of trimethylsilyl groups and the absence of impurities.
  • X-ray Crystallography: Confirms the trigonal planar coordination of yttrium by three bis(trimethylsilyl)amide ligands.
  • Thermal Stability: The compound is stable under inert atmosphere and can be purified by sublimation at moderate temperatures.
  • Reactivity: The compound serves as a precursor to yttrium-containing materials and catalysts, showing ligand substitution and redox activity under specific conditions.

Summary Table of Preparation Methods

Method Reagents Solvent Reaction Time Yield (%) Notes
Salt Metathesis YCl$$3$$, NaN(SiMe$$3$$)$$_2$$ Hexane, toluene Several hours 70–90 Requires inert atmosphere, sublimation
Rapid THF Complex Synthesis YCl$$3$$, LiN(SiMe$$3$$)$$_2$$ THF <1 hour >90 Simple workup, near quantitative yields

Chemical Reactions Analysis

Tris[bis(trimethylsilyl)amino] yttrium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxygen, hydrogen, and various halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymer Chemistry

Ring-Opening Polymerization (ROP)
Y(TMS)₃ has been employed as an initiator in the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). A study demonstrated that Y(TMS)₃ effectively deprotonates alanine NCA, yielding yttrium α-isocyanato carboxylate and other products. This reaction highlights its role in synthesizing poly(α-amino acids), which are essential for developing biodegradable polymers and biocompatible materials .

Mechanistic Insights
Density Functional Theory (DFT) studies have provided insights into the mechanisms by which Y(TMS)₃ facilitates ROP. The findings indicate that the trimethylsilyl groups can act as transfer moieties, enhancing the polymerization process's efficiency compared to traditional proton transfer mechanisms . This property is crucial for developing controlled polymerization techniques.

Catalysis

Catalytic Applications
Y(TMS)₃ has shown promise as a catalyst in various organic transformations. Its unique electronic properties allow it to participate in reactions such as the Tishchenko reaction, where it can facilitate the formation of esters from aldehydes. This application is particularly relevant in synthesizing fine chemicals and pharmaceuticals .

Synthesis of Metal Complexes

Formation of Rare Earth Complexes
The compound is also utilized in synthesizing rare earth metal complexes. For instance, reactions involving sodium bis(trimethylsilyl)amide and Y(TMS)₃ lead to the formation of various organometallic complexes that exhibit interesting electronic and magnetic properties . These complexes are valuable for applications in materials science and nanotechnology.

Material Science

Nanomaterials and Thin Films
Y(TMS)₃ is used in producing thin films and nanomaterials due to its ability to form stable precursors for yttrium oxide and other yttrium-containing materials. These materials are critical in electronics, optics, and photonics. The high purity forms of Y(TMS)₃ allow for precise control over the material properties during synthesis .

Mechanism of Action

The mechanism by which Tris[bis(trimethylsilyl)amino] yttrium exerts its effects is primarily through its role as a catalyst. The compound facilitates the formation of carbon-nitrogen bonds by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Tris[bis(trimethylsilyl)amino] yttrium is unique compared to other similar compounds due to its specific coordination environment and reactivity. Similar compounds include:

These compounds share similar ligands but differ in their central metal atoms, leading to variations in their reactivity and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tris[bis(trimethylsilyl)amino] yttrium, and what precautions are necessary during synthesis?

  • Methodological Answer : The compound is synthesized via ligand substitution reactions using yttrium precursors (e.g., YCl₃) with bis(trimethylsilyl)amide ligands under strictly inert conditions (argon/glovebox) to prevent hydrolysis or oxidation. Solvents like tetrahydrofuran (THF) or toluene are used, followed by vacuum sublimation for purification. Key precautions include avoiding moisture and oxygen, as the compound reacts violently with protic solvents .

Q. Why is this compound preferred as a precursor in vapor deposition techniques?

  • Methodological Answer : Its high volatility (melting point: 161–166°C) and thermal stability make it suitable for atomic layer deposition (ALD) and chemical vapor deposition (CVD). These properties enable precise control over thin-film growth, particularly for yttrium oxide (Y₂O₃) layers. However, silicon incorporation from ligand decomposition can occur, requiring post-deposition annealing .

Q. What are the critical storage and handling protocols for this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) in sealed containers to prevent reaction with air or moisture. Use dry, aprotic solvents (e.g., hexane, THF) for dissolution. Personal protective equipment (PPE) like gloves and goggles is mandatory due to its flammability and reactivity with water, which releases flammable gases .

Advanced Research Questions

Q. How can silicon contamination be mitigated when using this compound in ALD/CVD processes?

  • Methodological Answer : Silicon incorporation arises from ligand decomposition during deposition. Strategies include:

  • Post-deposition annealing : Removes residual silicon via oxidation.
  • Alternative precursors : Cyclopentadienyl (e.g., Y(EtCp)₃) or amidinate ligands reduce silicon content but may require trade-offs in volatility .
  • Process optimization : Lower deposition temperatures and pulsed precursor delivery minimize ligand fragmentation .

Q. What advanced structural characterization techniques are suitable for analyzing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining molecular geometry (e.g., trigonal-planar coordination around Y³⁺). Supplementary techniques include:

  • Nuclear magnetic resonance (NMR) : To monitor ligand dynamics.
  • Mass spectrometry : Confirms molecular weight and purity.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and sublimation behavior .

Q. How does the reactivity of this compound compare to other organoyttrium complexes in catalytic applications?

  • Methodological Answer : The bulky bis(trimethylsilyl)amide ligands provide steric protection, reducing unwanted side reactions (e.g., oligomerization). This contrasts with smaller ligands (e.g., cyclopentadienyl), which offer higher Lewis acidity but lower stability. The compound is effective in polymerization catalysis (e.g., ε-caprolactone) but less reactive in small-molecule activation compared to yttrium alkyls .

Q. What mechanistic insights exist for ligand-exchange reactions involving this compound?

  • Methodological Answer : Ligand-exchange studies (e.g., with phosphines or ethers) reveal a dissociative mechanism due to the weak Y–N bond. Kinetic studies using stopped-flow spectroscopy show rapid ligand displacement, making it a versatile precursor for synthesizing heteroleptic yttrium complexes. Computational DFT analyses support these findings .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris[bis(trimethylsilyl)amino] yttrium
Reactant of Route 2
Tris[bis(trimethylsilyl)amino] yttrium

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